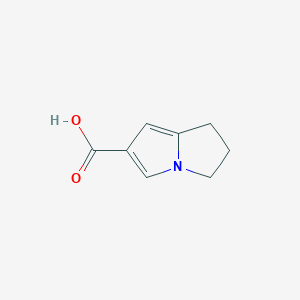

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antileukemic Activity

The synthesis and evaluation of derivatives of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid have shown promising antileukemic activity. For example, derivatives like 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) have been synthesized and evaluated for their antileukemic activity, demonstrating comparable effects to known anticancer agents such as mitomycin (Ladurée et al., 1989).

Anti-inflammatory Activity

Novel pyrrolizine alkaloids have been identified with significant anti-inflammatory properties. An example is the discovery of a novel pyrrolizine alkaloid from the peels of Punica granatum, which showed inhibition of nitric oxide production in stimulated cells, indicating its potential as a natural anti-inflammatory agent (Sun et al., 2019).

Analgesic Activity

Research has explored the synthesis and evaluation of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, for their potential to reverse amnesia and act as analgesic agents, showing promise in the development of new therapeutic compounds (Butler et al., 1987).

Catalytic Activity and Photoluminescence Properties

In the realm of materials science, derivatives of this compound have been utilized to construct coordination polymers with improved catalytic activities and photoluminescence properties, highlighting their versatility beyond biomedical applications (Wang et al., 2016).

Selective Inhibition of Protein Synthesis

L-Pyrroline-5-carboxylic acid, a derivative related to this compound, has been shown to selectively inhibit the synthesis of proteins from different mRNA species in reticulocyte lysates, suggesting its potential use in studying protein synthesis and its regulation (Mick et al., 1988).

Mecanismo De Acción

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

This compound: interacts with RIPK1, inhibiting its activity. This interaction occurs at the allosteric pocket of RIPK1, where the compound serves as a type III inhibitor . The inhibition of RIPK1 disrupts the necroptosis process, leading to changes in cell death pathways .

Biochemical Pathways

The inhibition of RIPK1 by This compound affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Pharmacokinetics

The ADME properties of This compound In vivo pharmacokinetic studies were performed on related compounds to determine their oral exposure .

Result of Action

The result of the action of This compound is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition can potentially mitigate the effects of necroptosis-related diseases.

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBCAWAGTHKQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CN2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)

![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)

![N-(3-chloro-2-methylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2680434.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2680446.png)

![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)